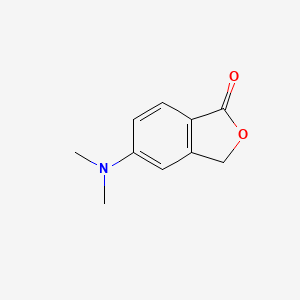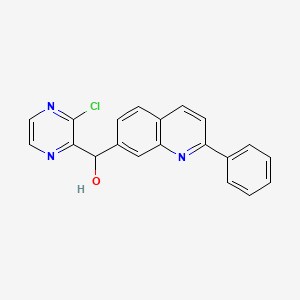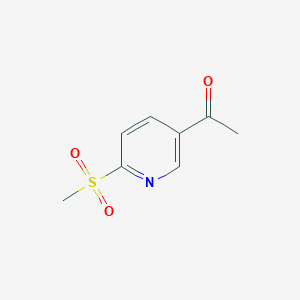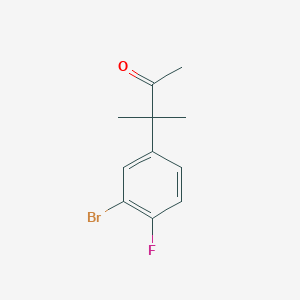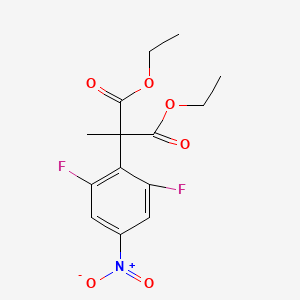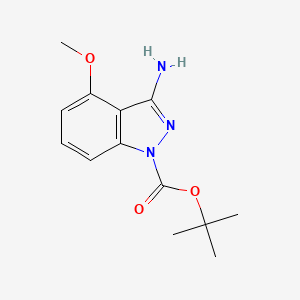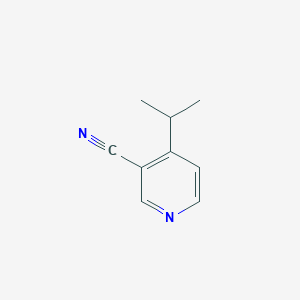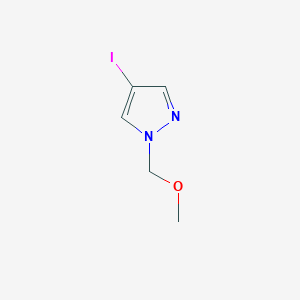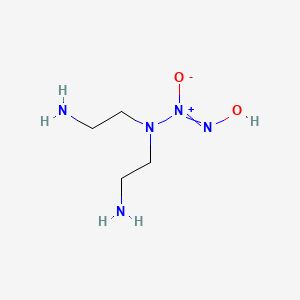
NOC 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NOC 18 is an organic compound with the molecular formula C6H17N3O. It is a colorless to pale yellow liquid that is highly soluble in water and many organic solvents. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NOC 18 typically involves the following steps:
Reaction of Ethylene Oxide with Ethylenediamine: Ethylene oxide reacts with ethylenediamine to produce 2-aminoethylamine.
Reaction with Chloroacetic Acid: 2-aminoethylamine is then reacted with chloroacetic acid to form 2-aminoethyl acetate.
Hydrolysis: The 2-aminoethyl acetate is hydrolyzed in the presence of sodium hydroxide to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: NOC 18 can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can also be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halides and nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry
In chemistry, NOC 18 is used as a stabilizer for colloidal nickel and as a ligand in coordination chemistry.
Biology
In biological research, this compound is used in the synthesis of various biomolecules and as a reagent in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry
In industrial applications, it is used in metal surface treatment, dye synthesis, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of NOC 18 involves its interaction with molecular targets such as enzymes and receptors. It can form complexes with metal ions, which can then participate in various biochemical pathways. The compound’s ability to donate and accept electrons makes it a versatile reagent in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- [Bis(2-aminoethyl)amine]
- [Bis(2-hydroxyethyl)amine]
- [Bis(2-chloroethyl)amine]
Uniqueness
Compared to similar compounds, NOC 18 is unique due to its specific functional groups that allow it to participate in a wide range of chemical reactions. Its solubility in both water and organic solvents also makes it highly versatile for various applications.
Properties
Molecular Formula |
C4H13N5O2 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
[bis(2-aminoethyl)amino]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h10H,1-6H2 |
InChI Key |
YNRCBOXEDICOIX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCN)[N+](=NO)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


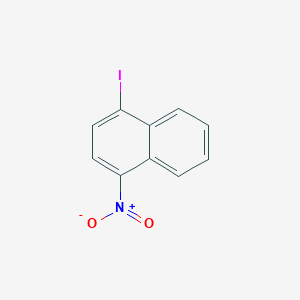
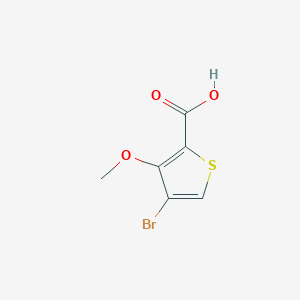
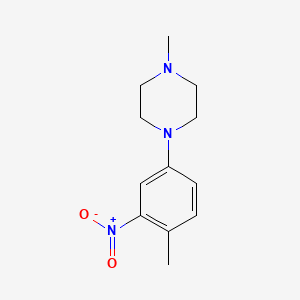
![2-(Pyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8811727.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3,4-dihydro-1(2H)-quinolinyl]-1-ethanone](/img/structure/B8811744.png)

